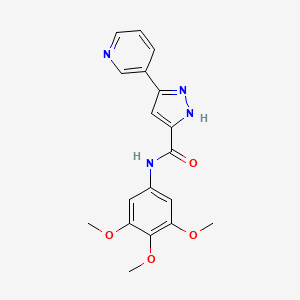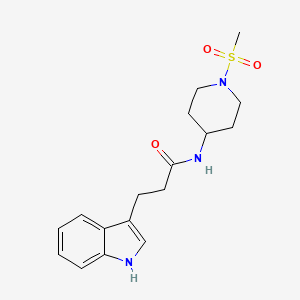![molecular formula C25H27F2N3O B10989001 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10989001.png)
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrrole ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with bis(4-fluorophenyl)methyl chloride under basic conditions to form 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}.
Attachment of the Pyrrole Ring: The next step involves the introduction of the pyrrole ring. This can be achieved through a nucleophilic substitution reaction where the piperazine intermediate reacts with a pyrrole derivative.
Formation of the Butanone Backbone: Finally, the butanone backbone is introduced through a series of reactions, often involving the use of Grignard reagents or other organometallic compounds to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bis(4-fluorophenyl)methyl group may enhance binding affinity to certain targets, while the piperazine and pyrrole rings contribute to the overall pharmacophore. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-propanone: Similar structure but with a shorter carbon chain.
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-imidazol-1-YL)-1-butanone: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of the bis(4-fluorophenyl)methyl group is particularly notable for its potential to enhance binding interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
Properties
Molecular Formula |
C25H27F2N3O |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C25H27F2N3O/c26-22-9-5-20(6-10-22)25(21-7-11-23(27)12-8-21)30-18-16-29(17-19-30)24(31)4-3-15-28-13-1-2-14-28/h1-2,5-14,25H,3-4,15-19H2 |
InChI Key |
PQFGUGRRTUBNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CCCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-indol-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10988920.png)
![3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10988921.png)

![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10988928.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B10988938.png)
![4-(pyridin-2-yl)-N-{4-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10988939.png)

![2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-[2-(1H-pyrrol-1-YL)ethyl]acetamide](/img/structure/B10988962.png)
![Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10988964.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10988984.png)
![[4-(4-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10988989.png)
![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3-nitrophenyl)methanone](/img/structure/B10988990.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10988993.png)
